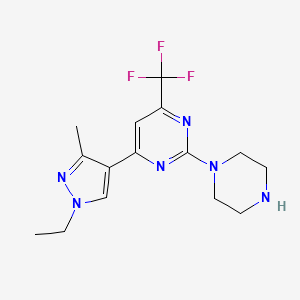

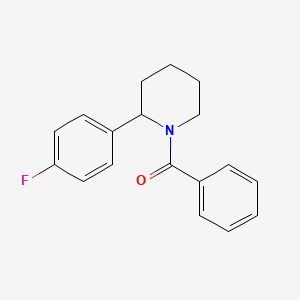

![molecular formula C17H15F2NO4 B2710691 N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide CAS No. 1280807-24-0](/img/structure/B2710691.png)

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, also known as DMC, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in research and drug development.

Wissenschaftliche Forschungsanwendungen

Photoreactivity in Different Solvents

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide, a compound structurally similar to flutamide, has shown varied photoreactivity based on the solvent used. In acetonitrile, photoreaction leads to the production of o-nitrophenol derivatives through a photo-induced nitro-nitrite rearrangement, generating phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, photoreduction of the nitro group and subsequent solvolysis of the trifluoromethyl group occurs, resulting in the formation of an ester bond with 2-propanol and the elimination of fluorine atoms (Watanabe, Fukuyoshi, & Oda, 2015).

Catalytic Applications in Synthesis

Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process relevant for the synthesis of antimalarial drugs, can be efficiently catalyzed using immobilized lipase. The study highlights the influence of various parameters such as acyl donors, solvent, and temperature on the reaction, with vinyl acetate emerging as the optimal acyl donor for irreversible reactions and a kinetic control of the synthesis, demonstrating the compound's potential in facilitating complex chemical transformations (Magadum & Yadav, 2018).

Development of Metallophthalocyanines

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide serves as a precursor in the synthesis of zinc(II), magnesium(II), and nickel(II) phthalocyanines. These novel metallophthalocyanines, synthesized through reactions with respective metal chlorides, exhibit enhanced solubility and potential application in various fields, including photodynamic therapy and as components in photovoltaic devices. The study emphasizes the structure-activity relationship, demonstrating how peripheral modifications can significantly influence the physical properties and applicability of phthalocyanines (Ağırtaş & İzgi, 2009).

Herbicidal Activity

Novel derivatives of N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide have been synthesized and tested for their herbicidal activity against various dicotyledonous weeds. Some derivatives exhibited significant pre-emergence and post-emergence herbicidal activity, suggesting their potential as effective herbicides. This research opens avenues for the development of new agricultural chemicals that can help in the management of weed resistance and contribute to sustainable farming practices (Wu et al., 2011).

Eigenschaften

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4/c18-17(19)24-14-7-5-12(6-8-14)9-20-16(22)11-23-15-4-2-1-3-13(15)10-21/h1-8,10,17H,9,11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRVETVMHYWFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)NCC2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2710612.png)

![5-[2-(4-Methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2710614.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2710616.png)

![4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2710618.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2710629.png)